molecular formula C23H25N6O8S3+ B12647437 Cefmepidium CAS No. 745749-33-1

Cefmepidium

Cat. No.: B12647437
CAS No.: 745749-33-1
M. Wt: 609.7 g/mol
InChI Key: HCCFUFNFJIUPHS-MZYBJUSBSA-O
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Preparation Methods

Cefmepidium is synthesized through a series of chemical reactions that involve the modification of the cephalosporin core structureIndustrial production methods often involve large-scale fermentation processes followed by chemical modification to produce the final compound .

Chemical Reactions Analysis

Cefmepidium undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Cefmepidium has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound in the study of cephalosporin antibiotics and their chemical properties.

    Biology: Researchers use this compound to study bacterial resistance mechanisms and the development of new antibacterial agents.

    Medicine: It is used in clinical research to develop new treatments for bacterial infections, particularly those caused by penicillin-resistant strains.

    Industry: This compound is used in the pharmaceutical industry for the production of antibacterial drugs.

Mechanism of Action

Cefmepidium exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This inhibition leads to the weakening of the cell wall and ultimately causes bacterial cell lysis and death .

Comparison with Similar Compounds

Cefmepidium is unique among cephalosporin antibiotics due to its broad spectrum of activity and effectiveness against penicillin-resistant strains. Similar compounds include:

This compound stands out due to its specific modifications that enhance its activity against resistant strains, making it a valuable tool in the fight against bacterial infections .

Properties

CAS No.

745749-33-1

Molecular Formula

C23H25N6O8S3+

Molecular Weight

609.7 g/mol

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[(1-methylpyridin-1-ium-4-yl)sulfanylmethyl]-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C23H24N6O8S3/c1-23(2,21(34)35)37-27-14(13-9-39-22(24)25-13)17(30)26-15-18(31)29-16(20(32)33)11(10-40(36)19(15)29)8-38-12-4-6-28(3)7-5-12/h4-7,9,15,19H,8,10H2,1-3H3,(H4-,24,25,26,30,32,33,34,35)/p+1/b27-14-/t15-,19-,40?/m1/s1

InChI Key

HCCFUFNFJIUPHS-MZYBJUSBSA-O

Isomeric SMILES

CC(C)(C(=O)O)O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3=O)CSC4=CC=[N+](C=C4)C)C(=O)O

Canonical SMILES

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3=O)CSC4=CC=[N+](C=C4)C)C(=O)O

Origin of Product

United States

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